Phenyl 6-deoxy-1-thiohexopyranoside

Description

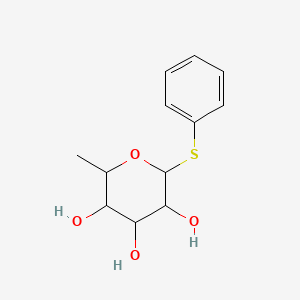

Phenyl 6-deoxy-1-thiohexopyranoside is a thioglycoside derivative characterized by a hexopyranose ring with a sulfur atom replacing the oxygen at the anomeric position (1-thio linkage) and a deoxygenated hydroxyl group at position 5. The phenyl group is attached via the thioether bond, conferring distinct chemical and physical properties, such as altered solubility and stability compared to oxygen-linked glycosides. Thioglycosides are often utilized in glycosylation reactions due to their stability and versatility in synthetic chemistry. However, the provided evidence lacks direct data on this compound, necessitating inferred comparisons based on structurally related molecules and analytical methodologies discussed in the literature .

Properties

Molecular Formula |

C12H16O4S |

|---|---|

Molecular Weight |

256.32 g/mol |

IUPAC Name |

2-methyl-6-phenylsulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C12H16O4S/c1-7-9(13)10(14)11(15)12(16-7)17-8-5-3-2-4-6-8/h2-7,9-15H,1H3 |

InChI Key |

YBOVKFRFMWFKCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 6-deoxy-1-thiohexopyranoside typically involves the nucleophilic substitution of a halogenated hexopyranoside derivative with a thiol compound. One common method includes the reaction of 6-deoxy-6-iodo-hexopyranoside with phenyl thiol under basic conditions to form the desired thioether linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar nucleophilic substitution reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl 6-deoxy-1-thiohexopyranoside can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the phenyl ring or other functional groups.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced phenyl derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Phenyl 6-deoxy-1-thiohexopyranoside has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of carbohydrate chemistry.

Biology: The compound can be used to study the interactions between carbohydrates and proteins, particularly in glycosylation processes.

Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Phenyl 6-deoxy-1-thiohexopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the thioether linkage can form strong interactions with metal ions or other nucleophilic centers, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenyl-2-azido-2-deoxy-3-O-benzyl-4-O-[(S)-2,3-bis(benzyloxy)propoxy]-6-O-benzoyl-1-thio-β-D-glucopyranoside (Compound 18)

- Structural Features: Molecular Formula: C43H43N3O7S (vs. C12H16O4S for phenyl 6-deoxy-1-thiohexopyranoside, assuming standard substitution). Functional Groups: Azido (-N3), benzyl ethers (OBn), benzoyl ester (BzO), and a 1-thio-β-D-glucopyranoside core. Key Differences: Compound 18 has extensive protecting groups (azido, benzyl, benzoyl) and a branched alkoxy chain, whereas this compound lacks these modifications, resulting in simpler reactivity and solubility profiles .

- Spectroscopic Data: <sup>1</sup>H NMR: Chemical shifts range from 1.63–8.4 ppm, with aromatic protons (7.2–8.4 ppm) and complex splitting due to benzyl/benzoyl groups. UV-Vis: Not reported for Compound 18, but thioglycosides generally exhibit weak absorbance in UV-Vis unless conjugated with chromophores .

Phenylephrine Hydrochloride

- Structural Features: Molecular Formula: C9H13NO2·HCl. Functional Groups: Phenol, secondary alcohol, and amine.

- Analytical Comparisons: Spectrophotometry: PE forms azo dyes with diazotized 2-aminobenzothiazole (λmax = 510 nm, ε = 6.62 × 10<sup>3</sup> L·mol<sup>-1</sup>·cm<sup>-1</sup>). Thioglycosides like this compound may require derivatization for similar detection . Stability: PE-derived azo dyes remain stable for 48 hours, whereas thioglycosides are typically stable under anhydrous conditions but may hydrolyze in acidic/basic media .

Data Tables

Table 1: Structural and Analytical Comparison

Table 2: Stability and Interference Profiles

| Compound | Stability (Hours) | Interfering Substances Tolerated |

|---|---|---|

| Phenylephrine HCl | 48 | Glucose, lactose, starch (≤1 mg) |

| Thioglycosides (General) | >72* | Acid/base-sensitive |

*Assumed based on typical thioglycoside behavior.

Research Findings and Limitations

- Spectrophotometric Methods: While phenylephrine HCl is effectively analyzed via azo coupling (sensitivity: 0.4–10 ppm), thioglycosides like this compound may require alternative derivatization strategies due to the absence of reactive amines or phenols .

- Synthetic Challenges: Compound 18’s complex protecting groups highlight the synthetic versatility of thioglycosides but contrast with the simplicity of this compound, which may favor applications in glycosylation without additional deprotection steps .

- Gaps in Evidence: No direct data on this compound’s physicochemical or spectroscopic properties were found. Comparative analyses rely on extrapolation from structurally related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.